molecular formula C17H16N2O3S B2768964 Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2h)-pyridinyl)acetate CAS No. 478042-84-1

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2h)-pyridinyl)acetate

Cat. No.: B2768964
CAS No.: 478042-84-1
M. Wt: 328.39
InChI Key: GYIHEQMZGFTYRU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate is a heterocyclic compound featuring a pyridine core substituted with cyano (CN), methylsulfanyl (SCH₃), and phenyl groups. Its molecular formula is C₁₇H₁₆N₂O₃S (molar mass: 328.39 g/mol). The compound is synthesized via cyclocondensation reactions involving ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate and binucleophiles, a method widely employed for constructing pyridine and pyrimidine derivatives . Key structural features include:

  • 3-Cyano group: Enhances electrophilicity and participates in hydrogen bonding.
  • 4-Methylsulfanyl: Improves lipophilicity and influences reactivity.
  • 6-Phenyl substituent: Contributes to steric bulk and π-π stacking interactions.

Properties

IUPAC Name

ethyl 2-(3-cyano-4-methylsulfanyl-2-oxo-6-phenylpyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-16(20)11-19-14(12-7-5-4-6-8-12)9-15(23-2)13(10-18)17(19)21/h4-9H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIHEQMZGFTYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with substituted aryl or heteryl amines under specific conditions . The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanolic solution . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, solvent-free methods, such as fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures, have been reported to be effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for pharmaceutical development:

1.1 Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against common pathogens, suggesting potential applications in treating infections caused by bacteria such as Escherichia coli and Staphylococcus aureus .

1.2 Antioxidant Activity
Antioxidant properties have been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation inhibition. Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

1.3 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. For instance, it may inhibit human leukocyte elastase, an enzyme linked to inflammatory processes . This inhibition could potentially lead to therapeutic applications in treating inflammatory diseases.

Therapeutic Potential

The therapeutic potential of Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate is being explored in various contexts:

3.1 Anti-inflammatory Applications
Due to its enzyme inhibition properties, the compound may serve as a lead for developing anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and asthma .

3.2 Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology . Further research is needed to evaluate its efficacy and safety in clinical settings.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

StudyFindings
Madhavi et al. (2016)Investigated similar compounds for antioxidant and antibacterial activities; showed promising results against various pathogens .
Patent WO2016146607A1Described methods for synthesizing related compounds with potential therapeutic applications targeting human leukocyte elastase .
Research on Anticancer ActivityEvaluated structural analogs for cytotoxicity against cancer cell lines, indicating a need for further investigation into the mechanism of action .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate involves its interaction with specific molecular targets. The cyano group and the ester functionality can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocyclic Core: The target compound has a pyridine core, whereas compound 13 (from ) incorporates a fused thiopyrano-thieno-pyrimidine system. The latter’s extended conjugation may enhance UV absorption and catalytic activity.

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-CN and 4-SCH₃ groups in the target compound stabilize the pyridine ring via resonance, contrasting with the 2-Cl-Ph group in , which induces steric hindrance.
  • Aromatic Substituents : The 6-phenyl group in the target compound facilitates π-π stacking, while the naphthyl group in compound 9 provides greater hydrophobicity.

Synthetic Routes :

  • Cyclocondensation is predominant for pyridine derivatives (e.g., target compound, compound 13 ) , whereas alkylation with ethyl chloroacetate is used for thioacetate derivatives (e.g., compound 8 ) .
  • Compound 9 is synthesized in 74% yield under reflux conditions , suggesting efficient scalability compared to cyclocondensation methods.

Physicochemical and Reactivity Trends

  • Lipophilicity : Methylsulfanyl and naphthyl groups increase logP values, enhancing membrane permeability.
  • Thermal Stability : Fused heterocycles (e.g., compound 13 ) decompose at higher temperatures (>250°C) due to rigid structures.
  • Solubility : Thioacetate derivatives (e.g., compound 8 ) exhibit better aqueous solubility than purely aromatic analogs.

Biological Activity

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate is a pyridine derivative that exhibits a complex structure featuring a cyano group, a methylsulfanyl group, and an ethyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

  • Molecular Formula : C17H16N2O3S
  • CAS Number : 478042-84-1
  • IUPAC Name : Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenylpyridin-1(2H)-yl)acetate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyanoacetylation of Amines : Ethyl cyanoacetate is reacted with substituted aryl or heterocyclic amines.
  • Oxidation and Reduction Reactions : The methylsulfanyl group can be oxidized to sulfoxides or sulfones, while the cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyridine compounds have shown significant antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)<10
HT29 (Colorectal)<15
HepG2 (Liver)<20

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the cyano and methylsulfanyl groups appears to enhance its antimicrobial efficacy.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticonvulsant Activity

Research has indicated that certain pyridine derivatives exhibit anticonvulsant properties. This compound may contribute to this activity through modulation of neurotransmitter systems or ion channels involved in seizure activity.

Case Studies

  • Anticancer Studies : A study conducted by researchers demonstrated that the compound significantly inhibited the growth of several cancer cell lines, with a focus on its mechanism involving apoptosis induction through mitochondrial pathways.
    "The compound induced apoptosis in MDA-MB-231 cells by activating caspase pathways."
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that the compound effectively reduced bacterial growth in vitro, suggesting potential for development into therapeutic agents for bacterial infections.
    "Ethyl 2-(3-cyano...) exhibited promising antibacterial activity against resistant strains."

Q & A

Basic Question: What are the optimal synthetic routes for preparing Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via multi-step cyclocondensation reactions. A common approach involves reacting sulfur-containing heterocycles (e.g., 2-thioxopyridines) with ethyl chloroacetate in the presence of sodium acetate trihydrate under reflux in ethanol . Key optimization parameters include:

  • Reagent Ratios : A 1:1 molar ratio of the pyridine precursor to ethyl chloroacetate, with a slight excess of sodium acetate (1.1 eq) to drive the reaction to completion.
  • Solvent and Temperature : Ethanol as the solvent at reflux (~78°C) for 30 minutes, yielding ~85% crystallized product .
  • Work-up : Dilution with water precipitates the product, followed by methanol recrystallization to enhance purity .
    Alternative methods using [4+2] cyclocondensation with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate have also been reported, requiring anhydrous conditions and catalysts like K₂CO₃ in acetone .

Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the acetate and pyridine moieties. For example, the methylsulfanyl group (-SMe) appears as a singlet at ~2.5 ppm in ¹H NMR, while the cyano group (-CN) is confirmed via IR absorption at ~2200 cm⁻¹ .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Key parameters include bond lengths (e.g., C-S bonds at ~1.75–1.82 Å) and angles (e.g., pyridine ring torsion angles <5°) .
  • Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Question: How can hydrogen-bonding patterns and graph set analysis aid in understanding the crystal packing of this compound?

Methodological Answer:
Hydrogen-bonding networks influence crystallinity and stability. Using Etter’s graph set analysis:

  • Donor-Acceptor Pairs : The carbonyl oxygen (C=O) and cyano group (-CN) often act as acceptors, while NH groups (if present) serve as donors .
  • Pattern Identification : For example, a D₁¹ (single donor-single acceptor) motif may form between the pyridinone oxygen and a neighboring methylsulfanyl hydrogen .
  • Impact on Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Question: How can substituent modifications (e.g., methylsulfanyl vs. aryl groups) alter bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups : The methylsulfanyl (-SMe) group enhances electrophilicity at the pyridine ring, potentially increasing reactivity with biological targets like enzymes .
  • Steric Effects : Bulky substituents (e.g., phenyl at position 6) may hinder binding to hydrophobic pockets, as shown in analogues with reduced IC₅₀ values against cancer cell lines .
  • Case Study : Replacing -SMe with -OCH₃ in related pyridinylacetates decreased antifungal activity by 40%, suggesting the sulfur atom’s critical role in target interaction .

Advanced Question: How can contradictions in reaction yields or purity be resolved when scaling up synthesis?

Methodological Answer:

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted ethyl chloroacetate or dimerization products) .
  • Scale-Up Adjustments :
    • Temperature Control : Larger batches may require slower heating rates to avoid exothermic side reactions.
    • Purification : Replace recrystallization with column chromatography (e.g., silica gel, ethyl acetate/petroleum ether 1:1) for higher purity (>98%) .
  • Catalyst Screening : Transition from NaOAc to DBU (1,8-diazabicycloundec-7-ene) in anhydrous DMF can improve yields to >90% in scaled reactions .

Advanced Question: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model charge distribution. The pyridinone ring’s C4 position (adjacent to -SMe) shows high electrophilicity (Fukui ff^- > 0.15), making it prone to nucleophilic attack .
  • MD Simulations : GROMACS can predict solvation effects, revealing that polar solvents stabilize transition states during acetate group hydrolysis .

Advanced Question: How does the compound’s thioester moiety influence its stability under physiological conditions?

Methodological Answer:

  • Hydrolysis Kinetics : The thioester linkage (-SCO-) is more resistant to hydrolysis than oxyesters (-OCO-). At pH 7.4 and 37°C, <10% degradation occurs over 24 hours, confirmed via LC-MS monitoring .
  • Light Sensitivity : UV-Vis studies show decomposition under UV light (λ = 254 nm) within 6 hours, necessitating storage in amber vials .

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